molecular formula C9H10N2O2 B8330371 4-methoxy-N-methyl-1,2-benzisoxazol-3-amine CAS No. 1228574-45-5

4-methoxy-N-methyl-1,2-benzisoxazol-3-amine

Cat. No. B8330371
Key on ui cas rn: 1228574-45-5
M. Wt: 178.19 g/mol
InChI Key: XWYUHPRYDJMYJH-UHFFFAOYSA-N
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Patent
US08173641B2

Procedure details

1.8 g [11 mmol] of 3-amino-4-methoxy-1,2-benzisoxazole and 22.5 g [151.8 mmol] of triethyl orthoformate are boiled under reflux with exclusion of moisture for 18 hours. After concentrating by rotary evaporation under reduced pressure, the remaining residue is taken up in 50 ml of ethanol and, after the addition of 3.05 g [80.6 mmol] of sodium borohydride, the mixture is stirred first at room temperature for 3 hours and then at 50° C. for 12 hours. The mixture is concentrated, and the residue is dissolved in dichloromethane and washed with water. After drying and concentrating the organic phase, 1.5 g of the compound (XIIa-1) are obtained as a white solid.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
22.5 g
Type
reactant
Reaction Step Two
Quantity
3.05 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:6]2[C:7]([O:11][CH3:12])=[CH:8][CH:9]=[CH:10][C:5]=2[O:4][N:3]=1.[CH:13](OCC)(OCC)OCC.[BH4-].[Na+]>>[CH3:12][O:11][C:7]1[C:6]2[C:2]([NH:1][CH3:13])=[N:3][O:4][C:5]=2[CH:10]=[CH:9][CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
NC1=NOC2=C1C(=CC=C2)OC
Step Two
Name
Quantity
22.5 g
Type
reactant
Smiles
C(OCC)(OCC)OCC
Step Three
Name
Quantity
3.05 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred first at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux with exclusion of moisture for 18 hours
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
After concentrating by rotary evaporation under reduced pressure
WAIT
Type
WAIT
Details
at 50° C. for 12 hours
Duration
12 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in dichloromethane
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
After drying
CONCENTRATION
Type
CONCENTRATION
Details
concentrating the organic phase, 1.5 g of the compound (XIIa-1)
CUSTOM
Type
CUSTOM
Details
are obtained as a white solid

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
COC1=CC=CC2=C1C(=NO2)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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